Enzymatic Stability in Human Serum: Adamantylglycine-Containing Peptide vs. Native Met-Enkephalin
Incorporation of a 1-adamantylglycine residue into methionine-enkephalin analogues completely abolished susceptibility to serum proteases. The native pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and its N-terminal tripeptide fragment (Tyr-Gly-Gly) exhibited half-lives of 12.2 min and 23.0 min, respectively, in 80% human serum at 37 °C, whereas adamantylglycine-containing analogues 4a and 5a showed absolutely no degradation under identical conditions . This represents a qualitative shift from rapid aminopeptidase-mediated cleavage to full serum stability, a gain unachievable with Boc-Gly, Boc-Ala, or Boc-Val at the same sequence position.
| Evidence Dimension | In vitro half-life in 80% human serum (37 °C) |
|---|---|
| Target Compound Data | No detectable degradation (half-life effectively infinite over the assay period) for adamantylglycine-containing analogues 4a and 5a |
| Comparator Or Baseline | Met-enkephalin (Tyr-Gly-Gly-Phe-Met) half-life = 12.2 min; tripeptide Tyr-Gly-Gly half-life = 23.0 min |
| Quantified Difference | >10× increase from 12.2–23.0 min to undetectable degradation |
| Conditions | 80% human serum, 37 °C; degradation monitored via the disappearance of the N-terminal Tyr-Gly bond cleaved by aminopeptidases |
Why This Matters
For peptide therapeutic candidates requiring extended systemic exposure, adamantylglycine’s ability to confer near-complete serum protease resistance eliminates the need for additional backbone modifications (e.g., D-amino acids, cyclization) that often compromise potency or synthetic accessibility.
- [1] Roščić M, Sabljić V, Mlinarić-Majerski K, Horvat Š. In Vitro Enzymatic Stabilities of Methionine-enkephalin Analogues Containing an Adamantane-type Amino Acid. Croatica Chemica Acta. 2008;81(4):637-640. View Source
